molecular formula C12H12N2 B13427501 2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile

2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile

Cat. No.: B13427501
M. Wt: 184.24 g/mol
InChI Key: OQQIWMZDSRKWAR-UHFFFAOYSA-N
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Description

2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile is a specialized chemical compound known for its unique structure and properties. It is often used in various scientific research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile typically involves the reaction of benzyl cyanide with isobutyronitrile under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation or recrystallization are often necessary to obtain the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile exerts its effects involves its reactivity with various chemical reagents. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Benzyl cyanide: Similar structure but lacks the alpha,alpha-dimethyl groups.

    Isobutyronitrile: Contains the nitrile group but lacks the benzene ring.

    Phenylacetonitrile: Similar to benzyl cyanide but with different substituents.

Uniqueness

2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile is unique due to the presence of both the nitrile group and the alpha,alpha-dimethyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(2-cyano-2-methylpropyl)benzonitrile

InChI

InChI=1S/C12H12N2/c1-12(2,9-14)7-10-5-3-4-6-11(10)8-13/h3-6H,7H2,1-2H3

InChI Key

OQQIWMZDSRKWAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1C#N)C#N

Origin of Product

United States

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